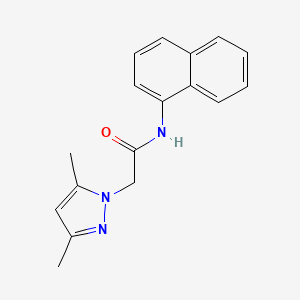
N-(1-pyridin-2-ylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-2-ylethyl)benzenesulfonamide, also known as P2X7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family, which is involved in various physiological processes such as immune response, inflammation, and pain perception.
Mecanismo De Acción
The N-(1-pyridin-2-ylethyl)benzenesulfonamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, it induces the formation of a pore in the cell membrane, leading to the influx of calcium ions and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(1-pyridin-2-ylethyl)benzenesulfonamide selectively blocks the activation of the N-(1-pyridin-2-ylethyl)benzenesulfonamide receptor, thereby reducing the release of pro-inflammatory cytokines and cell death.
Biochemical and Physiological Effects
N-(1-pyridin-2-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in immune cells such as macrophages and microglia. It has also been shown to reduce the proliferation and migration of cancer cells in various cancer types. In vivo studies have demonstrated its ability to reduce inflammation and neurodegeneration in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-pyridin-2-ylethyl)benzenesulfonamide in lab experiments is its high selectivity for the N-(1-pyridin-2-ylethyl)benzenesulfonamide receptor, which reduces the potential for off-target effects. It also has a relatively low toxicity profile, making it suitable for in vivo studies. However, one of the limitations of using N-(1-pyridin-2-ylethyl)benzenesulfonamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of N-(1-pyridin-2-ylethyl)benzenesulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another potential direction is the exploration of its therapeutic potential in other diseases such as inflammatory bowel disease, rheumatoid arthritis, and asthma. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and neuroprotective effects, which could lead to the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(1-pyridin-2-ylethyl)benzenesulfonamide involves the reaction of 2-bromoethylamine hydrobromide with 2-aminopyridine in the presence of sodium hydride. The resulting intermediate is then reacted with benzenesulfonyl chloride to obtain the final product. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
N-(1-pyridin-2-ylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to inhibit the activation of the N-(1-pyridin-2-ylethyl)benzenesulfonamide receptor, which is involved in the release of pro-inflammatory cytokines and the regulation of cell death pathways.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11(13-9-5-6-10-14-13)15-18(16,17)12-7-3-2-4-8-12/h2-11,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQDTOWHNNHTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)



![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)

![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)
![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)




![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7455926.png)